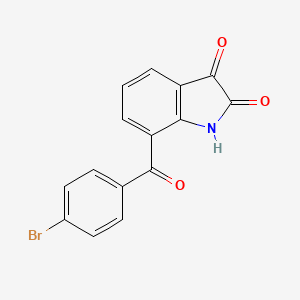
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol compound that contains linoleic acid and linolenic acid esterified to a chloropropanediol backbone. This compound is primarily used in biochemical and proteomics research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of linoleic acid and linolenic acid with chloropropanediol. The reaction is often carried out under controlled conditions to ensure the correct positioning of the fatty acids on the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
化学反应分析
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which replace the chlorine atom under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: These reactions lead to the formation of various oxidized or reduced derivatives of the original compound.
科学研究应用
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is widely used in scientific research, including:
作用机制
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific proteins, modulating their activity and influencing various cellular pathways .
相似化合物的比较
1-Linoleoyl-2-linolenoyl-3-glycerol: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
1-Linoleoyl-2-linolenoyl-3-phosphatidylcholine: Contains a phosphatidylcholine group instead of chloropropanediol, used in different biological contexts.
Uniqueness: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. This property is leveraged in various research applications to study reaction mechanisms and develop new compounds .
属性
CAS 编号 |
1612870-93-5 |
|---|---|
分子式 |
C39H65ClO4 |
分子量 |
633.395 |
IUPAC 名称 |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI 键 |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)


![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)







